molecular formula C21H16BrFN2OS B5243677 N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide

Cat. No.: B5243677
M. Wt: 443.3 g/mol
InChI Key: XWICGKAFUGLWGW-UHFFFAOYSA-N
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Description

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide
  • N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Uniqueness

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide is unique due to its specific combination of bromine, fluorine, and sulfur atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2OS/c22-16-11-12-18(17(23)13-16)24-21(27)25-20(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWICGKAFUGLWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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